molecular formula C6H11NO3 B13567367 3-Hydroxy-4,4-dimethoxybutanenitrile

3-Hydroxy-4,4-dimethoxybutanenitrile

Cat. No.: B13567367
M. Wt: 145.16 g/mol
InChI Key: HENBSPTUBGZZTO-UHFFFAOYSA-N
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Description

3-Hydroxy-4,4-dimethoxybutanenitrile is an organic compound with the molecular formula C6H11NO3 It contains a hydroxyl group, two methoxy groups, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4,4-dimethoxybutanenitrile can be achieved through several methods. One common approach involves the reaction of 4,4-dimethoxybutyronitrile with a hydroxylating agent under controlled conditions. The reaction typically requires a polar solvent and a catalyst to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4,4-dimethoxybutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-4,4-dimethoxybutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4,4-dimethoxybutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and interactions with enzymes and other biomolecules. These interactions can lead to various biochemical effects, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4,4-dimethoxybutanenitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

3-hydroxy-4,4-dimethoxybutanenitrile

InChI

InChI=1S/C6H11NO3/c1-9-6(10-2)5(8)3-4-7/h5-6,8H,3H2,1-2H3

InChI Key

HENBSPTUBGZZTO-UHFFFAOYSA-N

Canonical SMILES

COC(C(CC#N)O)OC

Origin of Product

United States

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